

An In-depth Technical Guide to 3-(1-Adamantyl)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1-Adamantyl)propanoic acid

Cat. No.: B099625

[Get Quote](#)

This technical guide provides a comprehensive overview of **3-(1-Adamantyl)propanoic acid**, a research chemical with potential applications in drug discovery and materials science. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a plausible synthetic route, and future research perspectives.

Introduction

Adamantane and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique structural and physicochemical properties. The rigid, lipophilic, and three-dimensional cage structure of the adamantane moiety can influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Adamantane-containing compounds have been successfully developed as antiviral, antidiabetic, and anti-Parkinsonian drugs. **3-(1-Adamantyl)propanoic acid** is a bifunctional molecule that incorporates both the bulky adamantane group and a flexible propanoic acid chain, making it a valuable building block for the synthesis of novel compounds with potential therapeutic or material applications. This guide summarizes the available technical information on this compound.

Chemical Structure and Physicochemical Properties

The structural formula of **3-(1-Adamantyl)propanoic acid** consists of a propanoic acid moiety attached to the 1-position of an adamantane cage.

Structural Formula:

A summary of the key physicochemical properties of **3-(1-Adamantyl)propanoic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **3-(1-Adamantyl)propanoic acid**

Property	Value	Source(s)
CAS Number	16269-16-2	[1] [2]
Molecular Formula	C13H20O2	[3] [4]
Molecular Weight	208.30 g/mol	[3]
IUPAC Name	3-(1-adamantyl)propanoic acid	[5]
Melting Point	147-149 °C	[4]
Boiling Point	333.9 °C at 760 mmHg (Predicted)	[4]
Density	1.138 g/cm ³ (Predicted)	[4]
Form	Solid	[3] [5]
SMILES	OC(=O)CCC12CC3CC(CC(C3)C1)C2	[3]
InChI	1S/C13H20O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15)	[3] [5]
InChIKey	MQLZRIWOJRILDI-UHFFFAOYSA-N	[3] [5]

Synthesis of **3-(1-Adamantyl)propanoic acid**

While a specific, detailed experimental protocol for the synthesis of **3-(1-Adamantyl)propanoic acid** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles and related transformations

involving adamantane. One potential approach involves the reaction of a suitable adamantly precursor with a three-carbon synthon.

Proposed Experimental Protocol: Two-Step Synthesis from 1-Adamantanol

This proposed synthesis involves the conversion of 1-adamantanol to 1-bromoadamantane, followed by a coupling reaction with a propanoic acid equivalent.

Step 1: Synthesis of 1-Bromoadamantane from 1-Adamantanol

- To a solution of 1-adamantanol in a suitable solvent such as cyclohexane, add an excess of hydrobromic acid.
- Heat the reaction mixture to reflux and maintain for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the organic layer with a suitable solvent like diethyl ether.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromoadamantane.

Step 2: Synthesis of **3-(1-Adamantyl)propanoic acid**

- Prepare a Grignard reagent by reacting 1-bromoadamantane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
- In a separate flask, prepare a solution of a suitable three-carbon electrophile, such as ethyl 3-bromopropanoate, in anhydrous diethyl ether.
- Slowly add the Grignard reagent to the solution of the electrophile at low temperature (e.g., 0 °C).

- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl ester of **3-(1-adamantyl)propanoic acid**.
- Hydrolyze the resulting ester by heating with an aqueous solution of a strong base, such as sodium hydroxide.
- After the hydrolysis is complete, cool the reaction mixture and acidify with a strong acid, such as hydrochloric acid, to precipitate the desired **3-(1-adamantyl)propanoic acid**.
- Filter the precipitate, wash with cold water, and dry under vacuum.
- The final product can be further purified by recrystallization from a suitable solvent system.

Research Perspectives and Potential Applications

Currently, there is a lack of published data on the specific biological activities or material applications of **3-(1-Adamantyl)propanoic acid**. However, its structure suggests several avenues for future research.

- **Drug Discovery:** The compound can serve as a scaffold or building block for the synthesis of more complex molecules. The adamantyl group can be used to increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to create a library of new chemical entities for biological screening.
- **Materials Science:** The rigid adamantane core can be incorporated into polymers or other materials to enhance their thermal stability and mechanical properties. The carboxylic acid functionality allows for its integration into polyesters, polyamides, or as a surface modifier for nanoparticles.

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of **3-(1-Adamantyl)propanoic acid** from 1-adamantanol.

Step 1: Synthesis of 1-Bromoadamantane

1-Adamantanol

HBr, Reflux

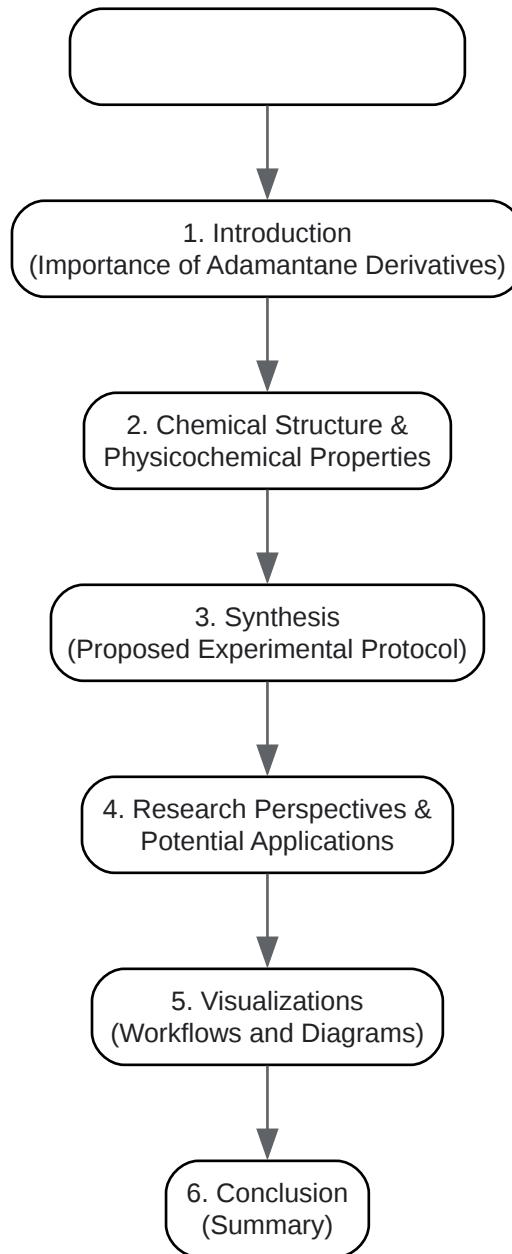
1-Bromoadamantane

Step 2: Synthesis of 3-(1-Adamantyl)propanoic acid

1-Bromoadamantane

1. Mg, Et₂O
2. Ethyl 3-bromopropanoate

Ethyl 3-(1-adamantyl)propanoate


1. NaOH(aq), Heat
2. HCl(aq)

3-(1-Adamantyl)propanoic acid

[Click to download full resolution via product page](#)**Caption: Proposed synthetic workflow for **3-(1-Adamantyl)propanoic acid**.**

Logical Structure of the Technical Guide

This diagram outlines the logical flow of the information presented in this guide.

[Click to download full resolution via product page](#)

Caption: Logical structure of this technical guide.

Conclusion

3-(1-Adamantyl)propanoic acid is a chemical compound with a well-defined structure and a set of predicted physicochemical properties. While detailed experimental protocols for its synthesis and specific applications are not widely published, its structure as a bifunctional adamantane derivative makes it a compound of interest for further research. This guide has provided a summary of the available information and a plausible synthetic route to encourage further investigation into the potential of this molecule in drug discovery and materials science. Researchers are advised to verify the properties and develop optimized synthetic procedures for their specific needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clearsynth.com [clearsynth.com]
- 2. 3-(1-ADAMANTYL)PROPANOIC ACID | 16269-16-2 [chemicalbook.com]
- 3. 3-(1-adamantyl)propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(1-Adamantyl)propanoic acid | CAS#:16269-16-2 | Chemsoc [chemsoc.com]
- 5. 3-(Adamantan-1-yl)propanoic acid | 16269-16-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(1-Adamantyl)propanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099625#3-1-adamantyl-propanoic-acid-structural-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com